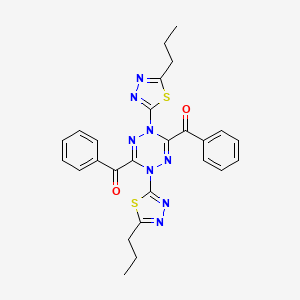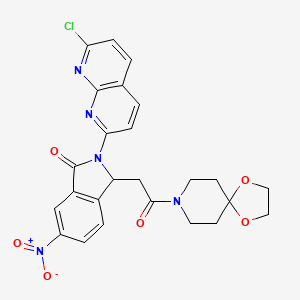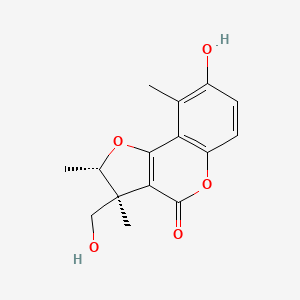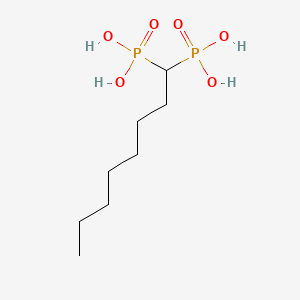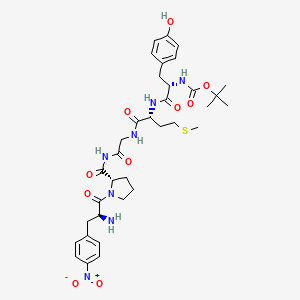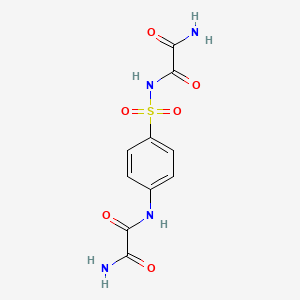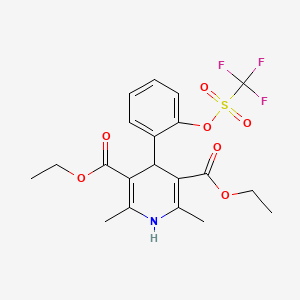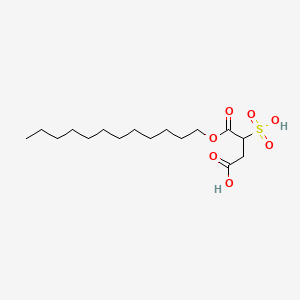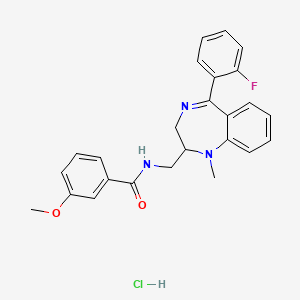
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride is a chemical compound with a complex structure It is a derivative of 3-pentanone, which is a simple, symmetrical dialkyl ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride typically involves multiple steps. One common method is the alkylation of 3-pentanone with diethylamine, followed by the introduction of a dimethyl group at the 4-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanone: A simple dialkyl ketone with similar structural features.
Diethyl ketone: Another dialkyl ketone with comparable properties.
4,4-Dimethyl-3-pentanone: A structurally related compound with similar reactivity.
Uniqueness
3-Pentanone, 1-(diethylamino)-4,4-dimethyl-, hydrochloride is unique due to the presence of the diethylamino group and the hydrochloride salt. These features confer specific chemical properties and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
92147-74-5 |
|---|---|
Molekularformel |
C11H24ClNO |
Molekulargewicht |
221.77 g/mol |
IUPAC-Name |
1-(diethylamino)-4,4-dimethylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-6-12(7-2)9-8-10(13)11(3,4)5;/h6-9H2,1-5H3;1H |
InChI-Schlüssel |
PGHVWCJTTCYNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


